molecular formula C11H14BrN3O B8536191 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol

4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol

Cat. No.: B8536191
M. Wt: 284.15 g/mol
InChI Key: IVDNUCUAJRHHIP-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol is a useful research compound. Its molecular formula is C11H14BrN3O and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

4-bromo-1-(2,2-dimethylpropyl)benzotriazol-5-ol

InChI

InChI=1S/C11H14BrN3O/c1-11(2,3)6-15-7-4-5-8(16)9(12)10(7)13-14-15/h4-5,16H,6H2,1-3H3

InChI Key

IVDNUCUAJRHHIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2=C(C(=C(C=C2)O)Br)N=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-(2,2-dimethylpropyl)-5-methoxy-1H-1,2,3-benzotriazole (1-5) (8.97 g, 30.1 mmol, 1.0 equiv.) in dichloromethane (150 ml) at 0° C., was added slowly a 1M solution of BBr3 (60.2 ml, 60.2 mmol, 2.0 equiv.) in dichloromethane. The reaction mixture was allowed to warm up to room temperature and was stirred for an additional 14 hours. LCMS showed completion. The reaction mixture was treated with water, neutralized to pH=7, then extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated to give provide 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (1-6). 1H NMR (500 MHz, CDCl3) 7.36 (d, 1H, J=9.0 Hz), 7.24 (d, 1H, J=9.0 Hz), 4.37 (s, 2H), 1.04 (s, 9H) ppm. LRMS m/z (M+H) 283.9 and 285.9 (intensity ratio ˜1:1) found, 284.0 and 286.0 required.
Name
4-bromo-1-(2,2-dimethylpropyl)-5-methoxy-1H-1,2,3-benzotriazole
Quantity
8.97 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (2-5) (3 mg, 0.015 mmol, 1.0 equiv.) in chloroform (500 μL), was added slowly pyridinium tribromide (4.67 mg, 0.015 mmol, 1.0 equiv.). The reaction mixture was stirred at room temperature. LCMS showed mostly the desired product. The reaction mixture was quenched with water, neutralized to pH=7, then extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated to give the crude 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (1-6). LRMS m/z (M+H) 283.9 and 285.9 (intensity ratio ˜1:1) found, 284.0 and 286.0 required.
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
4.67 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-1-(2,2-dimethylpropyl)-5-methoxy-1H-1,2,3-benzotriazole (Example 1-1) (8.97 g, 30.1 mmol, 1.0 equiv.) in DCM (150 ml) at 0° C., was added slowly 1 M solution of BBr3 (60.2 ml, 60.2 mmol, 2.0 equiv.) in DCM. The reaction mixture was allowed to warm up to room temperature overnight. LCMS showed completion. The reaction mixture was quenched with water, neutralized to pH=7, then extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated to give 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (Example 1-2). 1H NMR (500 MHz, CDCl3) δ 7.36 (d, 1H, J=9.0 Hz), 7.24 (d, 1H, J=9.0 Hz), 4.37 (s, 2H), 1.04 (s, 9H) ppm. LRMS m/z (M+H) 283.9 and 285.9 (intensity ratio ˜1:1) found, 284.0 and 286.0 required.
Name
4-bromo-1-(2,2-dimethylpropyl)-5-methoxy-1H-1,2,3-benzotriazole
Quantity
8.97 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bromine (60 μL, 1.2 mmol) was added to a solution of 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol & 1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol (0.22 g, 1.1 mmol), prepared as a 1.3:1.0 mixture according to example 6, and acetic acid (10 mL) at rt. After 1 h, the reaction was concentrated and purified by silica gel chromatography to give 7-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol and 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol. MS (ESI): 284/286 (M+H). Similar procedures as outlined in example 1 were followed using 4-bromo-1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-5-ol. 1H NMR (500 MHz, DMSO) δ 7.96 (d, 2H), 7.92 (d, 1H), 7.52 (d, 1H), 7.16 (d, 2H), 4.50 (s, 2H), 4.26 (t, 2H), 4.18 (t, 2H), 2.02-1.91 (m, 4H), 0.96 (s, 9H). MS (ESI): 500/502 (M+H).
Quantity
60 μL
Type
reactant
Reaction Step One
Name
1-(2,2-dimethylpropyl)-1H-1,2,3-benzotriazol-6-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
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reactant
Reaction Step One

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